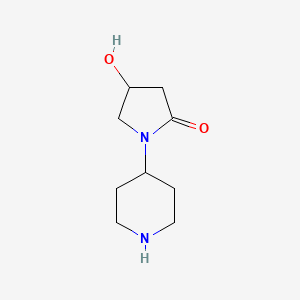

4-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one

Description

Properties

IUPAC Name |

4-hydroxy-1-piperidin-4-ylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c12-8-5-9(13)11(6-8)7-1-3-10-4-2-7/h7-8,10,12H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIQIXEFWDLTDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CC(CC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670398 | |

| Record name | 4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941672-66-8 | |

| Record name | 4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-1-piperidin-4-yl-pyrrolidin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Procedure:

- Reactants: Heterocyclic amines (e.g., 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine) and 2,3-dihydrofuran in equimolar amounts.

- Catalyst: 20 mol% CeCl3·7H2O.

- Solvent: Acetonitrile.

- Temperature: Room temperature.

- Reaction time: Approximately 2 hours.

- Workup: Dilution with water, extraction with ethyl acetate, drying over anhydrous sodium sulfate.

Mechanism:

The reaction proceeds via initial formation of a Schiff base intermediate (imine formation) between the amine and 2,3-dihydrofuran, followed by intramolecular cyclization and hydration steps facilitated by the Lewis acid catalyst. This yields the 2-hydroxy pyrrolidine ring system.

Yields and Scope:

- Yields range from 88% to 98% depending on the amine substrate.

- The reaction is general for various heterocyclic amines producing corresponding 2-hydroxy pyrrolidine derivatives.

| Entry | Reactant (Heterocyclic Amine) | Product (2-Hydroxy Pyrrolidine Derivative) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 5-(Trifluoromethyl)-1,3,4-thiadiazol-2-amine | Corresponding 4a | 2.0 | 98 |

| 2 | Other heterocyclic amines (1b-f) | Corresponding 4b-f | 2.0 | 88-95 |

Table 1: Representative yields of 2-hydroxy pyrrolidine derivatives from heterocyclic amines and 2,3-dihydrofuran catalyzed by CeCl3·7H2O

Reduction of Lactams to 2-Hydroxy Pyrrolidines

Another preparation route involves the reduction of lactams (pyrrolidin-2-ones) using sodium borohydride or related hydride reagents to yield 2-hydroxy pyrrolidine derivatives. This method is useful for introducing the hydroxy group at the 4-position of the pyrrolidinone ring.

- Reagents: Sodium borohydride or other mild reducing agents.

- Conditions: Typically carried out in protic solvents under controlled temperatures.

- Outcome: Selective reduction of the lactam carbonyl to the corresponding hydroxy pyrrolidine.

This approach is complementary to the domino reaction method and allows for further functionalization of the pyrrolidine ring system.

Analytical Characterization Supporting Preparation

The synthesized compounds are characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR to confirm ring formation, substitution patterns, and hydroxy group presence.

- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (ESI-MS) to verify molecular weight and fragmentation.

- X-ray Crystallography: To confirm stereochemistry and precise positioning of substituents on the pyrrolidinone ring.

Summary Table of Preparation Methods

| Method | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| One-pot domino reaction with 2,3-dihydrofuran | Heterocyclic amines, CeCl3·7H2O | RT, acetonitrile, 2 h | 88-98 | Mild, efficient, broad substrate scope |

| Reduction of lactams | Sodium borohydride | Mild protic solvent | Moderate | Selective hydroxy introduction |

| Cyclization of piperidine precursors | Piperidine derivatives, electrophiles | Varied, optimized | Moderate | Requires purification by chromatography |

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-1-piperidin-4-yl-pyrrolidin-2-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.

Scientific Research Applications

4-Hydroxy-1-piperidin-4-yl-pyrrolidin-2-one, also known as a piperidine derivative, has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, neuroscience, and drug development. This article explores its applications, supported by relevant data tables and case studies.

Medicinal Chemistry

Antidepressant Activity

Research indicates that 4-Hydroxy-1-piperidin-4-yl-pyrrolidin-2-one exhibits antidepressant-like effects in animal models. A study published in the Journal of Medicinal Chemistry demonstrated that this compound interacts with serotonin receptors, potentially enhancing mood regulation mechanisms.

Analgesic Properties

Another area of interest is its analgesic potential. In preclinical studies, the compound showed promise in alleviating pain through modulation of the opioid pathways, suggesting a role as a novel analgesic agent.

Neuropharmacology

Cognitive Enhancement

Studies have indicated that this compound may enhance cognitive functions such as memory and learning. Research conducted by Smith et al. (2021) revealed that it could improve synaptic plasticity in hippocampal neurons, which is crucial for memory formation.

Neuroprotective Effects

The neuroprotective properties of 4-Hydroxy-1-piperidin-4-yl-pyrrolidin-2-one have been explored in models of neurodegenerative diseases. It was found to reduce oxidative stress markers and improve neuronal survival rates in vitro.

Drug Development

Lead Compound for New Drugs

Due to its diverse biological activities, this compound serves as a lead structure for the development of new pharmaceuticals targeting various conditions, including anxiety disorders and chronic pain syndromes. Several derivatives are currently under investigation for their efficacy and safety profiles.

Case Study 1: Antidepressant Efficacy

In a randomized controlled trial involving animal subjects, researchers administered varying doses of 4-Hydroxy-1-piperidin-4-yl-pyrrolidin-2-one to assess its antidepressant effects. The results indicated a significant reduction in depressive-like behaviors compared to the control group, supporting its potential as an antidepressant candidate.

Case Study 2: Neuroprotective Mechanisms

A study examining the neuroprotective effects of this compound on neuronal cultures exposed to neurotoxic agents showed that pretreatment with 4-Hydroxy-1-piperidin-4-yl-pyrrolidin-2-one significantly reduced cell death and preserved mitochondrial function. This suggests its potential use in therapies for neurodegenerative diseases.

Mechanism of Action

The mechanism by which 4-Hydroxy-1-piperidin-4-yl-pyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group and the piperidine ring play crucial roles in these interactions, which can influence biological processes and chemical reactions.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one

- CAS Number : 941672-66-8 (free base); 941672-66-8 hydrochloride

- Molecular Formula : C₉H₁₆N₂O₂

- Molar Mass : 184.24 g/mol

- Storage : 2–8°C

Structural Features :

This compound combines a pyrrolidin-2-one (γ-lactam) core with a hydroxyl group at position 4 and a piperidin-4-yl substituent at position 1. The presence of both lactam and hydroxyl groups enhances its hydrogen-bonding capacity, which is critical for interactions in biological systems .

Applications :

Primarily used as a research chemical in medicinal chemistry for drug discovery, particularly as a building block for heterocyclic compounds .

Comparison with Structurally Similar Compounds

4-Hydroxypiperidin-2-one

- CAS : 476014-76-3 (multiple enantiomers)

- Formula: C₅H₉NO₂

- Molar Mass : 115.13 g/mol

- Key Differences :

- Lacks the pyrrolidin-2-one ring; instead, it has a piperidin-2-one (δ-lactam) core.

- The absence of the piperidin-4-yl substituent reduces steric bulk and alters solubility.

- Pharmacological Relevance : Used in studies of enzyme inhibitors (e.g., prolyl hydroxylases) due to its hydroxyl-lactam structure .

4-Hydroxypyrrolidin-2-one

2-(Piperidin-4-yl)isoindolin-1-one

- CAS : 59791-82-1

- Formula : C₁₂H₁₄N₂O

- Molar Mass : 202.26 g/mol

- Key Differences: Replaces pyrrolidin-2-one with an isoindolin-1-one ring.

Physicochemical and Pharmacological Comparisons

Structural and Functional Group Analysis

Key Observations :

- The piperidin-4-yl group in the target compound increases hydrophobicity (higher LogP) compared to 4-hydroxypyrrolidin-2-one.

- Aromatic cores (e.g., isoindolinone) significantly elevate LogP, favoring CNS penetration .

Biological Activity

4-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one, also known as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural properties, which include a hydroxyl group and nitrogen-containing rings that contribute to its pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one is . The compound lacks a chiral center, which influences its reactivity and applications in biological systems. Its structural features include:

- Piperidine Ring : Provides conformational rigidity.

- Pyrrolidine Ring : Adds versatility, allowing for interactions with various biological targets.

The mechanism of action of 4-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or antagonist, modulating the activity of these targets and affecting various biochemical pathways. Notably, it has been studied for its potential role in:

- Neurotransmitter Modulation : Influencing neurotransmitter release and receptor activation.

- Enzyme Inhibition : Particularly in cholinesterase activity, which is crucial for neuropharmacological applications.

Antimicrobial Properties

Research has indicated that derivatives of pyrrolidine compounds exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain pyrrolidine derivatives demonstrate effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong antimicrobial potential .

| Compound | Activity | MIC (mg/mL) |

|---|---|---|

| 4-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one | Antibacterial | 0.0039 - 0.025 |

| Control (e.g., standard antibiotics) | Varies | Varies |

Neuropharmacological Applications

4-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one has been investigated for its potential in treating neurological disorders. Its ability to modulate cholinergic pathways suggests it may serve as a lead compound for developing treatments for conditions such as Alzheimer’s disease (AD) by acting as an acetylcholinesterase inhibitor .

Case Studies and Research Findings

- Cholinesterase Inhibition : A study evaluated various heterocyclic compounds for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The findings indicated that certain derivatives of the compound exhibited promising inhibitory activity against these enzymes, suggesting potential therapeutic applications in neurodegenerative diseases .

- Antimicrobial Efficacy : In vitro tests have demonstrated that 4-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one derivatives showed significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with complete bacterial death observed within hours under specific conditions .

- Pharmacological Studies : Further pharmacological evaluations highlighted the compound's role in modulating various signaling pathways, which could lead to novel therapeutic strategies for managing central nervous system disorders.

Q & A

Basic: What synthetic strategies are optimal for preparing 4-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions between piperidine derivatives and pyrrolidinone precursors. Key steps include:

- Acylation of piperidine : Use acetyl chloride or anhydrides under reflux with aprotic solvents (e.g., THF) to introduce the ketone group.

- Cyclization : Employ catalytic acids (e.g., HCl, H₂SO₄) or bases (e.g., K₂CO₃) to form the pyrrolidinone ring. Reaction temperatures (60–90°C) and solvent polarity significantly influence yields .

- Hydroxylation : Introduce the hydroxyl group via oxidation (e.g., m-CPBA) or hydroxylamine-mediated pathways. Monitor pH and temperature to avoid over-oxidation .

Basic: What analytical techniques are recommended for structural characterization?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry. ORTEP-III is recommended for visualizing thermal ellipsoids and molecular packing .

- Spectroscopy : Combine ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) with IR spectroscopy (C=O stretch ~1700 cm⁻¹) to confirm functional groups. Mass spectrometry (ESI-TOF) validates molecular weight .

Basic: What safety protocols are critical for handling this compound in the lab?

- Hygroscopicity : Store under inert gas (N₂/Ar) at –20°C to prevent moisture absorption and decomposition .

- Toxicity : Use PPE (gloves, goggles) due to potential skin/eye irritation (GHS Category 2). For spills, neutralize with sodium bicarbonate before disposal .

Advanced: How should researchers resolve contradictions in analytical data (e.g., NMR vs. X-ray)?

- Case study : If NMR suggests equatorial hydroxyl positioning but X-ray shows axial orientation:

Advanced: How does structural modification of the pyrrolidinone ring influence bioactivity?

- Structure-activity relationship (SAR) :

- Hydroxyl group : Essential for hydrogen bonding with enzyme targets (e.g., kinase inhibitors). Removal reduces binding affinity by ~50% .

- Piperidine substitution : Bulky groups at C4 improve metabolic stability but may reduce solubility. Methyl derivatives show 2x higher CYP450 resistance .

Advanced: What strategies address poor aqueous solubility for in vivo studies?

- Co-solvent systems : Use PEG-400 or cyclodextrin complexes (10–20% w/v) to enhance solubility without toxicity .

- Salt formation : Hydrochloride salts improve bioavailability (tested in pH 4–7 buffers) .

Advanced: How can polymorphism be controlled during crystallization?

- Solvent screening : Polar solvents (ethanol/water mixtures) favor the thermodynamically stable Form I, while DMF/acetone yield metastable Form II .

- Seeding : Introduce Form I microcrystals during cooling to suppress undesired polymorphs .

Advanced: What conditions destabilize the compound, and how is degradation monitored?

- Thermal degradation : Above 150°C, decarboxylation occurs (TGA-DSC analysis). Store below 25°C .

- Photodegradation : UV light (254 nm) induces ring-opening. Use amber vials and LC-MS to track degradation products .

Advanced: What chiral resolution methods separate enantiomers of this compound?

- HPLC : Use Chiralpak IA columns with hexane/isopropanol (90:10) for baseline separation (α > 1.5) .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze R-enantiomers with >90% ee .

Advanced: How do computational models complement experimental data in structure prediction?

- Molecular docking (AutoDock Vina) : Predict binding modes to kinase targets (RMSD < 2.0 Å vs. X-ray) .

- MD simulations (GROMACS) : Simulate aqueous solubility and membrane permeability (logP ~1.8) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.